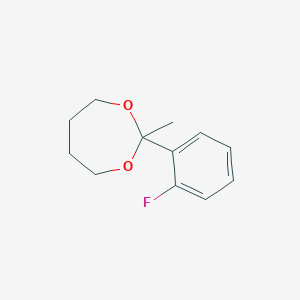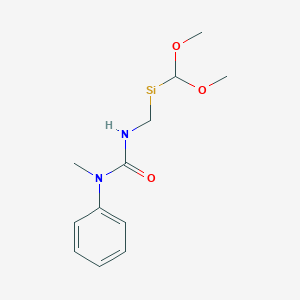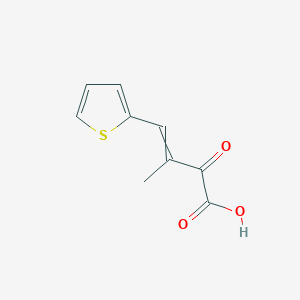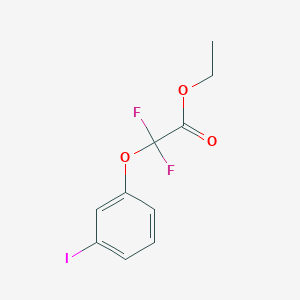
2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane is an organic compound characterized by a dioxepane ring substituted with a fluorophenyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane typically involves the reaction of 2-fluorobenzaldehyde with a suitable dioxepane precursor under controlled conditions. One common method involves the use of a high-pressure autoclave, where the reactants are combined with a catalyst such as platinum on carbon, and the reaction is carried out under hydrogen pressure at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the dioxepane ring may influence the compound’s stability and reactivity. Detailed studies on its molecular pathways are necessary to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different core structure.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group, used for its psychoactive properties.
Uniqueness
2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane is unique due to its dioxepane ring, which imparts distinct chemical and physical properties compared to other fluorophenyl compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
918525-09-4 |
|---|---|
Molekularformel |
C12H15FO2 |
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-2-methyl-1,3-dioxepane |
InChI |
InChI=1S/C12H15FO2/c1-12(14-8-4-5-9-15-12)10-6-2-3-7-11(10)13/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
IJMLIRKKBHRRPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCCCO1)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol](/img/structure/B12622730.png)

![(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12622749.png)


![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B12622758.png)
![(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12622765.png)

![3-[(3aR,6aS)-5-tert-butyl-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622785.png)


![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
